molecular formula C22H24F3N5O2 B2784633 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 2034344-45-9

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2784633
CAS No.: 2034344-45-9
M. Wt: 447.462
InChI Key: AUXYNSYKTVGYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple pharmaceutically relevant motifs, including a trifluoromethyl-substituted pyrimidine ring, a piperazine linker, and a pyrrolidin-2-one group. The pyrimidine scaffold is a well-established heterocycle in kinase inhibitor design, with documented utility in targeting enzymes like FMS-like tyrosine kinase 3 (FLT3) for oncology research . Furthermore, the piperazine moiety is a privileged structure in pharmacology, known to contribute to favorable pharmacokinetic properties and is found in compounds with a wide range of activities, including antiviral, anticancer, and antibacterial effects . The specific molecular architecture of this compound suggests potential as a key intermediate or a lead compound for developing novel therapeutic agents. Its structure is indicative of potential interactions with various enzymatic targets, particularly kinases, given the use of similar pyrimidine-based warheads in potent and selective FLT3 inhibitors . Researchers can leverage this chemical probe to investigate new pathways in areas such as oncology, virology, and immunology. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to validate its specific mechanism of action and biological activity.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O2/c1-14-3-5-17(6-4-14)30-13-16(11-20(30)31)21(32)29-9-7-28(8-10-29)19-12-18(22(23,24)25)26-15(2)27-19/h3-6,12,16H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXYNSYKTVGYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one represents a complex organic structure with potential biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21F3N4O2C_{16}H_{21}F_3N_4O_2 with a molecular weight of 358.36 g/mol. The IUPAC name is [4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone . The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

PropertyValue
Molecular FormulaC16H21F3N4O2
Molecular Weight358.36 g/mol
IUPAC Name[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-piperidin-1-ylmethanone
InChI KeyBPSRUNMIVZBACR-UHFFFAOYSA-N

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes, allowing it to bind effectively to target proteins or enzymes. This binding can modulate their activity, leading to various biological outcomes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For instance, compounds related to this structure have shown significant efficacy against human breast cancer cells, with IC50 values indicating potent inhibitory effects on cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of the enzyme NAPE-PLD, which is involved in the biosynthesis of bioactive lipid mediators. Structure–activity relationship studies have demonstrated that modifications in the molecular structure can lead to increased potency as an NAPE-PLD inhibitor, with some derivatives showing IC50 values in the nanomolar range .

Case Studies

  • Inhibition of NAPE-PLD : A study identified that modifications in pyrimidine derivatives significantly enhanced their inhibitory effects on NAPE-PLD, leading to decreased levels of N-acylethanolamines (NAEs) in vivo. This modulation has implications for emotional behavior and pain management in animal models .
  • Antitumor Efficacy : Another investigation into similar compounds revealed their ability to induce apoptosis in breast cancer cells via PARP inhibition and activation of caspase pathways. These findings suggest that derivatives of pyrimidine can serve as promising candidates for cancer therapeutics .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substituents on the pyrimidine ring significantly influence biological activity. For example, the introduction of different alkyl or aryl groups can enhance binding affinity and selectivity towards target enzymes or receptors.

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity
Methyl groupEnhances receptor binding
Piperazine moietyImproves pharmacokinetic properties

Comparison with Similar Compounds

MK39 (1-(4-Nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one)

  • Structural Differences: Replaces the trifluoromethylpyrimidine-piperazine group with a nitrophenyl-substituted piperazine and a tetrahydro-pyrimidinone ring.
  • Synthesis : Synthesized via HOBt/TBTU-mediated coupling of 1-(4-nitrophenyl)piperazine and 4-(2-thienyl)butyric acid, yielding 84% .
  • Activity: Not explicitly stated in evidence, but nitrophenyl groups are often associated with electron-withdrawing effects that modulate receptor interactions.

Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

  • Structural Differences: Substitutes the pyrrolidinone core with a butanone chain and replaces the pyrimidine group with a p-trifluoromethylphenyl moiety.
  • Synthesis: Utilizes a novel coupling method between arylpiperazine and 4-(1H-pyrazol-4-yl)butanoic acid .
  • Activity : The trifluoromethyl group likely enhances bioavailability, similar to the main compound.

Pyrimidine-Based Analogues

Ureidopyrimidine Herbicidal Compound (Propyl 4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxamid)

  • Structural Differences: Contains a dihydropyrimidine ring with sulfonyl and chloro-fluoro-phenyl groups instead of the pyrrolidinone core.
  • Activity : Exhibits herbicidal properties, suggesting pyrimidine derivatives can be tailored for agrochemical applications .

Pyrrolidinone Derivatives

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives

  • Structural Differences: Features a conjugated enone system linked to pyrrolidine, lacking the piperazine-pyrimidine motif.
  • Synthesis : Derived from triazine intermediates via hydroxymethylation reactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Activity Reference
Target Compound Pyrrolidin-2-one p-Tolyl, trifluoromethylpyrimidine Not reported Undisclosed (assumed)
MK39 Pyrrol-2-one 4-Nitrophenyl, tetrahydro-pyrimidinone 84% Research compound
Compound 5 (Piperazine-but-1-one) Butan-1-one p-Trifluoromethylphenyl, pyrazole Not reported Bioavailability studies
Ureidopyrimidine Herbicide Dihydropyrimidine Chloro-fluoro-phenyl, sulfonyl-piperazine Not reported Herbicidal

Key Findings

  • Synthetic Flexibility : Piperazine-linked compounds (e.g., MK39, Compound 5) are synthesized via coupling reactions (HOBt/TBTU), suggesting the main compound could follow a similar route .
  • Trifluoromethyl Impact : The trifluoromethyl group in the main compound and analogues enhances metabolic stability and target binding, a trend observed in agrochemical and pharmaceutical agents .
  • Structural-Activity Trends: Pyrrolidinone cores (main compound, MK39) may favor CNS-targeted applications, while dihydropyrimidines () are leveraged in agrochemistry .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrimidine core via condensation of substituted amidines with β-keto esters under acidic or basic conditions.
  • Step 2: Functionalization of the piperazine moiety through nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents for amide bond formation).
  • Step 3: Introduction of the p-tolyl-pyrrolidin-2-one group via alkylation or Michael addition.
    Key considerations: Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for coupling steps), and purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves 3D conformation, particularly for the piperazine-pyrrolidinone linkage.
  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 7.2–7.4 ppm (p-tolyl aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂ groups).
    • ¹³C NMR : Carbonyl peaks near δ 170–175 ppm (pyrrolidin-2-one and amide carbonyls).
  • Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₂₃H₂₃F₃N₆O₂: 496.18 g/mol) .

Q. What are the critical physicochemical properties to characterize for this compound?

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide formulation for biological assays.
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C expected for trifluoromethylpyrimidine derivatives).
  • LogP : Calculated via HPLC to assess lipophilicity (predicted ~3.5 due to trifluoromethyl and aromatic groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Case example : If one study reports IC₅₀ = 50 nM for kinase inhibition, while another shows no activity:
    • Verify assay conditions : Check buffer pH, ATP concentration, and enzyme source (e.g., recombinant vs. native).
    • Evaluate stereochemical purity : Enantiomeric impurities in the pyrrolidin-2-one moiety may alter binding.
    • Use orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Modify labile groups : Replace ester linkages (e.g., in the piperazine-carbonyl group) with amides or heterocycles.
  • Introduce fluorine atoms : Replace hydrogen with fluorine at para positions of the p-tolyl group to block CYP450-mediated oxidation.
  • In silico guidance : Use molecular dynamics simulations to predict metabolic hotspots (e.g., N-methylation sites on piperazine) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of trifluoromethylpyrimidine intermediates (yield increases from 60% to 85%).
  • Solvent engineering : Switch from THF to 2-MeTHF for better temperature control and greener chemistry.
  • Continuous flow chemistry : Apply microreactors for exothermic steps (e.g., trifluoromethylation) to minimize byproducts .

Q. What computational methods are effective for predicting off-target interactions?

  • Pharmacophore modeling : Align with kinase ATP-binding pockets (e.g., PI3Kγ, JAK2) using Schrödinger’s Phase.
  • Molecular docking : Glide SP/XP scoring to rank binding affinities for homologous targets.
  • ADMET prediction : Use QikProp to assess hERG inhibition risk (critical for cardiac safety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.